molecular formula C19H16N4O4S3 B15183404 Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester CAS No. 86910-93-2

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester

Cat. No.: B15183404
CAS No.: 86910-93-2
M. Wt: 460.6 g/mol
InChI Key: LMJUSNRDAAHVLE-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester is a complex organic compound with a unique structure that includes a benzenecarbothioic acid moiety, an acetyloxy group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under specific conditions to form the 1,1,3,4-thiadiazole ring.

    Introduction of the Benzenecarbothioic Acid Moiety: This step involves the reaction of the thiadiazole intermediate with benzenecarbothioic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioic acid derivatives: These compounds share the benzenecarbothioic acid moiety but differ in other functional groups.

    Thiadiazole derivatives: These compounds contain the thiadiazole ring but may have different substituents.

Uniqueness

The uniqueness of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((2-methoxyphenyl)amino)thioxomethyl)amino)-1,1,3,4-thiadiazol-2-yl) ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

86910-93-2

Molecular Formula

C19H16N4O4S3

Molecular Weight

460.6 g/mol

IUPAC Name

[2-[[5-[(2-methoxyphenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl]sulfanylcarbonyl]phenyl] acetate

InChI

InChI=1S/C19H16N4O4S3/c1-11(24)27-14-9-5-3-7-12(14)16(25)29-19-23-22-18(30-19)21-17(28)20-13-8-4-6-10-15(13)26-2/h3-10H,1-2H3,(H2,20,21,22,28)

InChI Key

LMJUSNRDAAHVLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)SC2=NN=C(S2)NC(=S)NC3=CC=CC=C3OC

Origin of Product

United States

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